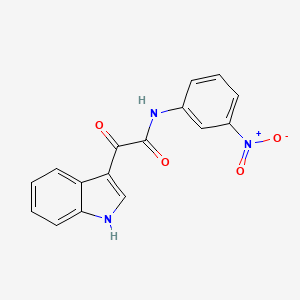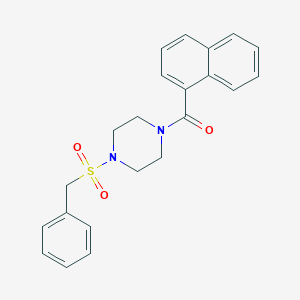![molecular formula C25H16N2O5 B12484138 17-(4-Nitrophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde (non-preferred name)](/img/structure/B12484138.png)
17-(4-Nitrophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde (non-preferred name)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-(4-Nitrophenyl)-16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde is a complex organic compound characterized by its unique pentacyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17-(4-Nitrophenyl)-16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve efficient production at an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
17-(4-Nitrophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Aplicaciones Científicas De Investigación
17-(4-Nitrophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or reagent in biochemical assays and studies involving enzyme interactions.
Industry: The compound can be used in the development of new materials, such as polymers and nanomaterials, due to its unique structure
Mecanismo De Acción
The mechanism of action of 17-(4-Nitrophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For example, the nitrophenyl group may participate in redox reactions, influencing cellular processes and enzyme activities .
Comparación Con Compuestos Similares
Similar Compounds
17-Oxapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione: This compound shares a similar pentacyclic core but lacks the nitrophenyl and carbaldehyde functionalities.
(15S,19R)-17-(2,6-Dichlorophenyl)-1-nitro-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione: This compound has a similar structure but with different substituents on the pentacyclic core.
Uniqueness
The uniqueness of 17-(4-Nitrophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a versatile compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C25H16N2O5 |
|---|---|
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
17-(4-nitrophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde |
InChI |
InChI=1S/C25H16N2O5/c28-13-25-18-7-3-1-5-16(18)20(17-6-2-4-8-19(17)25)21-22(25)24(30)26(23(21)29)14-9-11-15(12-10-14)27(31)32/h1-13,20-22H |
Clave InChI |
PYDRQEWGKYTRNL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3C4C(C2(C5=CC=CC=C35)C=O)C(=O)N(C4=O)C6=CC=C(C=C6)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methoxyphenyl)-6-[(4-methoxyphenyl)sulfanyl]pyrimidin-4-amine](/img/structure/B12484064.png)
![1-{2-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(4-methylbenzyl)methanamine](/img/structure/B12484065.png)
![2-[(E)-(4-ethoxyphenyl)diazenyl]-4-methyl-1H-imidazole](/img/structure/B12484070.png)
![5-(4-bromophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12484076.png)
![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide](/img/structure/B12484078.png)

![2-(Morpholin-4-yl)-5-[(naphthalen-1-ylmethyl)(phenylcarbonyl)amino]benzoic acid](/img/structure/B12484100.png)

![N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-methylpropan-1-amine](/img/structure/B12484116.png)
![4-chloro-N-[2-(propylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12484126.png)
![3-(3-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}propyl)-1H-indole](/img/structure/B12484127.png)

![2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B12484132.png)
